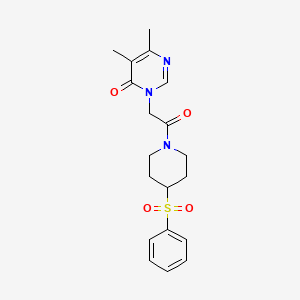
5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,6-Dimethyl-3-(2-oxo-2-(4-(phenylsulfonyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O4S, with a molecular weight of 389.5 g/mol. The chemical structure includes a pyrimidine ring substituted at positions 5 and 6 with methyl groups, and a piperidine moiety linked through an oxo group, which is indicative of potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₄S |
| Molecular Weight | 389.5 g/mol |
| CAS Number | 1448131-99-4 |
Research indicates that compounds similar to 5,6-dimethyl derivatives often exhibit anti-cancer properties through mechanisms involving the modulation of apoptotic pathways and inhibition of specific kinases. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
Anti-Cancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example, compounds exhibiting structural similarities to 5,6-dimethyl derivatives have been shown to inhibit tumor growth in various cancer models. A notable study reported that a related compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
Furthermore, in vivo studies indicated that these compounds could suppress tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound's structure suggests possible interactions with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are relevant in neurodegenerative diseases like Alzheimer's. Inhibitors of these enzymes can help manage symptoms by increasing acetylcholine levels in the brain .
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF cell lines demonstrated that treatment with a structurally similar compound resulted in increased apoptosis markers and decreased viability in a dose-dependent manner .
- Xenograft Tumor Models : In vivo experiments using xenograft models showed that administration of the compound led to reduced tumor size compared to control groups, indicating its efficacy as an anticancer agent .
Propiedades
IUPAC Name |
3-[2-[4-(benzenesulfonyl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-15(2)20-13-22(19(14)24)12-18(23)21-10-8-17(9-11-21)27(25,26)16-6-4-3-5-7-16/h3-7,13,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPIGSXQFQRRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













